molecular formula C12H17NO B13330897 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13330897
M. Wt: 191.27 g/mol
InChI Key: ZURYEJJMSCALTG-UHFFFAOYSA-N
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Description

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the indole ring or other functional groups present in the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and trimethyl groups can enhance its stability and modify its interaction with biological targets compared to other indole derivatives.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

7-methoxy-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-8-5-9-11(10(6-8)14-4)13-7-12(9,2)3/h5-6,13H,7H2,1-4H3

InChI Key

ZURYEJJMSCALTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NCC2(C)C

Origin of Product

United States

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